molecular formula C21H22F3NO2 B3011968 (3-((Benzyloxy)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 1251685-46-7

(3-((Benzyloxy)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Cat. No.: B3011968
CAS No.: 1251685-46-7
M. Wt: 377.407
InChI Key: WVWNIUKZTIYDAF-UHFFFAOYSA-N
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Description

(3-((Benzyloxy)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a complex organic compound featuring a piperidine ring, a benzyloxy group, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((Benzyloxy)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step often involves a Friedel-Crafts acylation reaction using a trifluoromethyl-substituted benzoyl chloride and the piperidine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The piperidine ring and the phenyl group can undergo various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under conditions such as reflux or room temperature.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine and phenyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology and Medicine

    Biological Probes: Used in the design of probes for studying biological systems.

Industry

    Material Science: Potential use in the development of new materials with specific properties.

    Agrochemicals: Possible applications in the synthesis of agrochemical products.

Mechanism of Action

The mechanism of action of (3-((Benzyloxy)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group and the trifluoromethyl-substituted phenyl group can enhance binding affinity and specificity. The piperidine ring may facilitate the compound’s interaction with biological membranes or proteins, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • **(3-(Methoxy)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone
  • **(3-((Benzyloxy)methyl)piperidin-1-yl)(3-(fluoromethyl)phenyl)methanone
  • **(3-((Benzyloxy)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)ethanone

Uniqueness

    Structural Features: The combination of a benzyloxy group, a piperidine ring, and a trifluoromethyl-substituted phenyl group is unique and may confer specific chemical and biological properties.

Properties

IUPAC Name

[3-(phenylmethoxymethyl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3NO2/c22-21(23,24)19-10-4-9-18(12-19)20(26)25-11-5-8-17(13-25)15-27-14-16-6-2-1-3-7-16/h1-4,6-7,9-10,12,17H,5,8,11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWNIUKZTIYDAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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